
Technical Guide: Synthesis and Structural
Analysis of 3-(2-methoxyethyl)azepane

Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Compound of Interest

Compound Name:

3-(2-

methoxyethyl)azepanehydrochlori

de

CAS No.: 2866353-14-0

Cat. No.: B6607985 Get Quote

Executive Summary
3-(2-methoxyethyl)azepane hydrochloride (CAS: 1566236-20-1) is a specialized saturated

nitrogen heterocycle used primarily as a building block in medicinal chemistry.[1] As a 3-

substituted azepane, it introduces a specific vector of conformational flexibility and lipophilicity

(via the ether side chain) that is distinct from the more common piperidine or pyrrolidine

analogs. This guide details the chemical structure, physicochemical properties, and a robust,

scalable synthesis route designed for high-purity applications in drug discovery.

Chemical Structure & Properties[2][3][4][5]
Structural Identity
The molecule consists of a seven-membered azepane (hexamethyleneimine) ring substituted

at the C3 position with a 2-methoxyethyl group. It is isolated as the hydrochloride salt to ensure

stability and water solubility.
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Property Data

IUPAC Name 3-(2-methoxyethyl)azepane hydrochloride

CAS Number 1566236-20-1

Molecular Formula

C

H

NO

HCl

Molecular Weight
157.26 g/mol (Free Base) / 193.71 g/mol (HCl

Salt)

Core Scaffold Azepane (7-membered saturated amine)

Key Substituent 2-methoxyethyl ether (at C3 position)

Conformational Analysis
Unlike the rigid chair conformation of piperidines, the azepane ring exists in a dynamic

equilibrium of twist-chair and twist-boat conformers. The introduction of the 2-methoxyethyl

group at C3 creates a steric bias, potentially locking the ring into a preferred conformation

when bound to a protein target. This makes the scaffold particularly valuable for exploring "off-

target" space in kinase or GPCR inhibitor design where 6-membered rings fail to achieve

selectivity.

Retrosynthetic Analysis
To design a scalable synthesis, we employ a Late-Stage Reduction Strategy. The 7-membered

amine core is difficult to cyclize directly with substituents; therefore, we utilize the commercially

available

-caprolactam as a template. The C3 position of the lactam (alpha to the carbonyl) is activated
for alkylation, allowing for precise installation of the side chain before reducing the ring to the
amine.

Logical Disconnection Plan (Graphviz)
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3-(2-methoxyethyl)azepane HCl
(Target Molecule)

1-Benzyl-3-(2-methoxyethyl)azepane
(Protected Amine)

Hydrogenolysis (Pd/C)

1-Benzyl-3-(2-methoxyethyl)azepan-2-one
(Alkylated Lactam)

Lactam Reduction (LiAlH4)

N-Benzyl-ε-Caprolactam
(Activated Scaffold)

α-Alkylation (LDA)

1-Bromo-2-methoxyethane
(Side Chain Electrophile)

Coupling

Click to download full resolution via product page

Caption: Retrosynthetic tree showing the disconnection of the target amine back to the

caprolactam precursor via alpha-alkylation.

Detailed Synthesis Protocol
This protocol utilizes the

-Alkylation of N-Protected Lactams method. This approach is superior to direct ring expansion
(e.g., Schmidt reaction on substituted cyclohexanones) because it avoids regioselectivity
issues (migration of C2 vs C6) and provides a single isomer.

Phase 1: Scaffold Protection
Objective: Protect the lactam nitrogen to prevent N-alkylation and facilitate clean C-enolate

formation.

Reagents:
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-Caprolactam (1.0 eq), Sodium Hydride (NaH, 1.2 eq), Benzyl Bromide (BnBr, 1.1 eq), DMF.

Procedure:

Suspend NaH (60% dispersion) in anhydrous DMF at 0°C under Argon.

Add

-Caprolactam portion-wise.[1] Stir for 30 min until H

evolution ceases.

Add Benzyl Bromide dropwise.

Warm to Room Temperature (RT) and stir for 4 hours.

Workup: Quench with water, extract with EtOAc, wash with brine. Purify via silica gel

chromatography.

Product:N-Benzyl-ε-caprolactam.

Phase 2: C3-Functionalization (Critical Step)
Objective: Install the methoxyethyl side chain at the C3 position using kinetic enolate chemistry.

Reagents:N-Benzyl-ε-caprolactam (1.0 eq), LDA (Lithium Diisopropylamide, 1.1 eq), 1-

Bromo-2-methoxyethane (1.2 eq), THF.

Procedure:

Cool a solution of N-Benzyl-ε-caprolactam in anhydrous THF to -78°C.

Add LDA (2.0 M in THF/heptane) dropwise over 20 min. Note: Maintain temp < -70°C to

ensure kinetic enolate formation at C3.

Stir at -78°C for 1 hour.

Add 1-Bromo-2-methoxyethane (neat) dropwise.

Allow the mixture to warm slowly to RT overnight.
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Workup: Quench with saturated NH

Cl. Extract with EtOAc.[2]

Validation: Check LCMS for mass [M+H]

.

Product:1-Benzyl-3-(2-methoxyethyl)azepan-2-one.

Phase 3: Global Reduction
Objective: Reduce the lactam carbonyl to a methylene group and remove the benzyl protecting

group.

Step A: Lactam Reduction

Reagents: LiAlH

(2.5 eq), THF.

Procedure: Reflux the alkylated lactam with LiAlH

in THF for 12 hours.

Workup: Fieser workup (Water, 15% NaOH, Water). Filter precipitate. Concentrate filtrate

to yield 1-Benzyl-3-(2-methoxyethyl)azepane.

Step B: Hydrogenolysis (Deprotection)

Reagents: Pd/C (10% wt), H

(1 atm or 50 psi), Methanol.

Procedure: Stir the benzyl amine in MeOH with Pd/C under H

atmosphere for 12-24 hours.

Filtration: Filter through Celite to remove catalyst.
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Phase 4: Salt Formation
Procedure: Dissolve the free base oil in diethyl ether.

Precipitation: Add 2.0 M HCl in diethyl ether dropwise at 0°C.

Isolation: Collect the white precipitate by filtration under N

. Dry under high vacuum.

Synthesis Workflow Diagram (Graphviz)

Step 1: N-Benzylation
(NaH, BnBr, DMF)

Step 2: C3-Alkylation
(LDA, -78°C, R-Br)

Yields N-Bn Lactam Step 3: Lactam Reduction
(LiAlH4, THF, Reflux)

Yields Tert-Amine Step 4: Deprotection & Salt
(H2/Pd, then HCl/Ether)

Yields Final HCl Salt

Click to download full resolution via product page

Caption: Step-by-step synthesis workflow from caprolactam to the final hydrochloride salt.

Analytical Characterization
To validate the synthesis, the following analytical data is expected for 3-(2-

methoxyethyl)azepane HCl:

Proton NMR ( H NMR, 400 MHz, D O)
3.35 (s, 3H): Distinct singlet for the methoxy group (-OCH

).

3.40 - 3.50 (t, 2H): Methylene protons adjacent to oxygen (-CH

-OMe).

3.10 - 3.30 (m, 4H): Alpha-protons adjacent to nitrogen (Ring C2-H and C7-H).

1.90 - 2.10 (m, 1H): Methine proton at C3 (chiral center).

1.40 - 1.80 (m, 8H): Remaining ring methylene protons and side-chain linker.
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Mass Spectrometry (ESI-MS)
Calculated Mass: 157.15 (C

H

NO)

Observed: [M+H]

= 158.2

Safety & Handling
Azepane Toxicity: While specific toxicology for this derivative is limited, azepanes are known

skin irritants and potential permeators. Wear nitrile gloves and work in a fume hood.

LiAlH

Hazards: Reacts violently with water. Use anhydrous solvents and quench carefully (Fieser
method recommended).

Storage: The hydrochloride salt is hygroscopic. Store in a desiccator at -20°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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